molecular formula C17H25N5O B14147220 4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine CAS No. 306325-81-5

4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine

Cat. No.: B14147220
CAS No.: 306325-81-5
M. Wt: 315.4 g/mol
InChI Key: QSCGGSJEIOJUPT-UHFFFAOYSA-N
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Description

4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Mechanism of Action

The mechanism of action of 4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxyl group, allowing it to bind to active sites of enzymes and inhibit their activity . This compound may also interact with cytochrome P450 enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrazole ring with an oxan-4-amine moiety makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

306325-81-5

Molecular Formula

C17H25N5O

Molecular Weight

315.4 g/mol

IUPAC Name

4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine

InChI

InChI=1S/C17H25N5O/c1-12-7-6-8-13(2)14(12)22-15(19-20-21-22)17(18-5)9-10-23-16(3,4)11-17/h6-8,18H,9-11H2,1-5H3

InChI Key

QSCGGSJEIOJUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCOC(C3)(C)C)NC

solubility

35 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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